molecular formula C18H15N3O6S B2733308 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886923-86-0

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2733308
CAS RN: 886923-86-0
M. Wt: 401.39
InChI Key: GEOIVLFFOUNSTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, [Ru(acac)2(N-(2-Methylsulfonylphenyl)formamido)], was optimized in both the gas and solution phases . DFT calculations predict the bond distances and the important angles, with the maximum deviation of 0.1 Å and 3.9° for the distances and angles, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [Ru(acac)2(N-(2-Methylsulfonylphenyl)formamido)], were investigated using density functional theory . The calculated vertical excitation energies in solution are consistent with the experimental data, showing that the ligand-to-metal charge-transfer transitions, in both the visible and UV regions, dominate over the ligand based π–π* transitions .

Scientific Research Applications

Anticancer Activity

Research into the synthesis and evaluation of compounds structurally related to N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has indicated their potential in anticancer applications. For example, the design, synthesis, and evaluation of similar compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. These compounds have shown higher or comparable anticancer activities than reference drugs, highlighting their potential as promising anticancer agents (Ravinaik et al., 2021).

Antibacterial and Antioxidant Activities

Further research into compounds with similar structures has revealed their efficacy in antimicrobial and antioxidant activities. Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have shown good antibacterial activity against Staphylococcus aureus, along with potent antioxidant activity. This suggests that these compounds could be used in the development of new antibacterial and antioxidant therapies (Subbulakshmi N. Karanth et al., 2019).

Antimicrobial and Antitubercular Effects

The synthesis and antibacterial study of N-substituted derivatives of a structurally related compound have shown moderate to excellent activity against Gram-negative and Gram-positive bacteria. This research opens pathways to developing new antimicrobial agents effective against a broad spectrum of bacterial pathogens (H. Khalid et al., 2016). Additionally, the synthesis of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and their screening for antitubercular activities have shown promising results against Mycobacterium tuberculosis, highlighting potential applications in treating tuberculosis (N. Nayak et al., 2016).

Antidiabetic Potential

Another area of research has focused on the antidiabetic potential of related compounds, with synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides evaluated for in vitro antidiabetic activity. These compounds have been assessed using the α-amylase inhibition assay, indicating their potential use in diabetes management (J. Lalpara et al., 2021).

properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-28(23,24)15-5-3-2-4-12(15)17-20-21-18(27-17)19-16(22)11-6-7-13-14(10-11)26-9-8-25-13/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIVLFFOUNSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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